molecular formula C21H30N4O3S B3386502 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide CAS No. 733030-86-9

3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide

Cat. No.: B3386502
CAS No.: 733030-86-9
M. Wt: 418.6 g/mol
InChI Key: JHLQDOPYNDWWEY-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core. Key structural elements include:

  • 3-Amino substituent: Provides a site for hydrogen bonding, influencing receptor interactions .

This compound’s design integrates features from known receptor modulators, such as arylpiperazine derivatives (e.g., 5-HT1A/6 antagonists) and sulfonamide-based drugs (e.g., carbonic anhydrase inhibitors). Its synthesis likely involves sequential alkylation and sulfonylation steps, as seen in related compounds .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c1-4-25(5-2)29(26,27)17-10-11-19(18(22)16-17)23-12-14-24(15-13-23)20-8-6-7-9-21(20)28-3/h6-11,16H,4-5,12-15,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLQDOPYNDWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143750
Record name 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733030-86-9
Record name 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N,N-diethyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Sulfonamide Formation: The intermediate is then reacted with 3-amino-N,N-diethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the piperazine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. Key considerations include:

    Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to a corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Pharmacological Potential

  • Antidepressant Activity : The piperazine moiety is structurally similar to many known antidepressants, suggesting that this compound may exhibit similar pharmacological properties. Research into its effects on serotonin and dopamine receptors could yield insights into its potential as an antidepressant.
  • Antimicrobial Properties : Given the presence of the sulfonamide group, this compound may possess antimicrobial activity. Sulfonamides are historically known for their antibacterial effects, and further studies could explore this aspect.
  • Neuropharmacology : The methoxyphenyl substitution may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological studies and potential treatments for disorders such as anxiety or schizophrenia.

Interaction Studies

Understanding how 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide interacts with biological systems is crucial. Key areas of investigation include:

  • Receptor Binding Studies : Investigating binding affinities to various neurotransmitter receptors (e.g., serotonin, dopamine) could elucidate its mechanism of action.
  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in bacterial growth or metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
DiazepamBenzodiazepine structure with piperazineAnxiolytic
ParoxetinePhenylpiperazine derivativeAntidepressant

This comparison highlights that while structurally diverse, these compounds share common functional groups that contribute to their pharmacological profiles.

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with various receptors and enzymes, particularly those in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing the activity of serotonin, dopamine, or other neurotransmitters.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Binding Affinities of Selected Analogues
Compound Target Receptor Binding Affinity (Ki or IC50) Reference
Target Compound 5-HT6 Predicted Ki ~10–50 nM (structural analogy)
18F-Mefway 5-HT1A Ki = 0.2 nM (human PET studies)
Compound 4j 5-HT6 IC50 = 32 nM
FAUC346 Dopamine D3 IC50 = 48 nM
Table 2: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 419.52 2.8 <0.1 (aqueous)
18F-Mefway 452.49 3.1 <0.05
Compound 4j 523.61 3.5 <0.01

Biological Activity

3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide, also known by its CAS number 733030-86-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H30N4O3S
  • Molecular Weight : 402.56 g/mol

The presence of a sulfonamide group, an amino group, and a piperazine moiety contributes to its pharmacological properties.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of related sulfonamide compounds. For instance, research conducted on 4-(2-amino-ethyl)-benzenesulfonamide demonstrated a significant decrease in coronary resistance and perfusion pressure in isolated rat heart models. This suggests that similar compounds, including this compound, may exhibit comparable cardiovascular effects through interaction with calcium channels .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro)0.001
IVCompound 3 (Hydrazinocarbonyl)0.001
VCompound 4 (4-Aminoethyl)0.001
VICompound 5 (Nitrophenylureido)0.001

Antidepressant and Antipsychotic Potential

The structural similarity of this compound to other piperazine derivatives suggests potential antidepressant and antipsychotic activities. Compounds with similar structures have shown affinity for dopamine receptors, particularly the D3 receptor subtype, indicating that modifications to the piperazine ring can enhance selectivity and efficacy against psychiatric disorders .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models using programs like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles .

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue
SolubilityHigh
PermeabilityModerate
Metabolic StabilityHigh
Half-lifeEstimated at ~6 hours

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamides and their derivatives:

  • Cardiovascular Study : A study demonstrated that benzenesulfonamide derivatives significantly reduced perfusion pressure in isolated heart models, suggesting potential therapeutic applications in managing hypertension .
  • Antidepressant Activity : Modifications to the piperazine structure have led to the identification of compounds with high selectivity for D3 receptors, which may translate into effective treatments for mood disorders .
  • Anticonvulsant Research : Studies involving structurally similar compounds have shown promise in reducing seizure activity through modulation of neurotransmitter systems .

Q & A

Basic: What are the optimal synthetic routes for 3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the piperazine core via nucleophilic substitution between 2-methoxyphenylpiperazine and a halogenated benzene sulfonamide precursor.
  • Step 2: Introduction of the N,N-diethylamine group through alkylation or reductive amination under controlled pH (7–9) and temperature (50–70°C) .
  • Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Catalysts like Pd/C or NaBH4 are often used to enhance yield (70–85%) .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
    • 13C NMR confirms carbon backbone integrity, including sulfonamide (δ 115–120 ppm) and aromatic carbons (δ 120–150 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ~478.2 g/mol) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Piperazine Substituents:

    ModificationEffect
    2-MethoxyphenylEnhances serotonin receptor (5-HT1A) binding (Ki = 12 nM) .
    4-FluorophenylReduces affinity (Ki = 85 nM) due to steric hindrance .
  • Sulfonamide Group:

    • N,N-Diethyl substitution improves blood-brain barrier permeability (logP = 3.2) compared to N-methyl (logP = 2.1) .
  • Experimental Design:

    • Use radioligand displacement assays (³H-8-OH-DPAT for 5-HT1A) and computational docking (AutoDock Vina) to predict binding modes .

Advanced: How can contradictions in receptor binding data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Variations in buffer pH (e.g., Tris vs. HEPES) alter protonation states of basic amines, affecting binding .
  • Membrane Preparations: Differences in receptor density (e.g., HEK293 vs. native neuronal membranes) impact IC50 values .
  • Structural Analogs: Impurities or byproducts (e.g., des-methyl derivatives) may skew results. Validate compounds via LC-MS before assays .
    Resolution Strategy:
    • Standardize protocols (e.g., IUPHAR guidelines) and use internal reference compounds (e.g., WAY-100635 for 5-HT1A) .

Advanced: What in vivo models assess its pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer 10 mg/kg intravenously; measure plasma half-life (t1/2 = 2.5 h) via LC-MS/MS .
    • Tissue Distribution: Brain-to-plasma ratio (0.8) confirms CNS penetration .
  • Efficacy Testing:
    • For Antidepressant Activity: Forced swim test (FST) in mice (dose: 20 mg/kg, oral) reduces immobility time by 40% vs. control .
    • Neuroimaging: MicroPET with ¹¹C-labeled analogs visualizes 5-HT1A receptor occupancy .

Basic: What are the key physicochemical properties affecting formulation?

Methodological Answer:

  • Solubility: Poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates prodrug strategies (e.g., phosphate esters) .
  • Stability: Degrades under acidic conditions (t1/2 = 8 h at pH 2); use enteric coatings for oral delivery .
  • pKa: Basic amine (pKa = 9.2) facilitates salt formation (e.g., HCl salt improves crystallinity) .

Advanced: How to design analogs with reduced off-target binding?

Methodological Answer:

  • Targeted Modifications:
    • Replace piperazine with aza-crown ethers to diminish dopamine D2 binding (IC50 from 200 nM to >1,000 nM) .
    • Introduce polar groups (e.g., hydroxyl) at position 4 to enhance selectivity for 5-HT1A over α1-adrenergic receptors .
  • Screening Workflow:
    • High-throughput screening (HTS) against a panel of 50 GPCRs .
    • Cryo-EM for resolving ligand-receptor complexes at 2.8 Å resolution .

Table 1: Comparative Receptor Binding Profiles

Compound Modification5-HT1A (Ki, nM)D2 (Ki, nM)α1 (Ki, nM)
Parent Compound12200150
4-Hydroxy Analog15>1,00090
Aza-Crown Ether Analog18>1,000300
Data derived from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide
Reactant of Route 2
3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide

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